![molecular formula C18H19BrN2O2S B4410673 2-[(4-bromophenyl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4410673.png)
2-[(4-bromophenyl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide
Overview
Description
2-[(4-bromophenyl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide, also known as BPTMA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BPTMA is a thiol-containing compound that belongs to the class of acetamide compounds. It has been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antifungal properties.
Mechanism of Action
The mechanism of action of 2-[(4-bromophenyl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in cell proliferation and inflammation. This compound has been reported to inhibit the activity of histone deacetylase, an enzyme that plays a critical role in the regulation of gene expression. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been reported to exhibit a wide range of biochemical and physiological effects. Studies have shown that it can induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle. This compound has also been shown to have anti-inflammatory and antifungal properties. It has been reported to inhibit the production of pro-inflammatory cytokines and reduce the growth of various fungal species.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-[(4-bromophenyl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide in lab experiments is its potent biological activity. It has been shown to exhibit cytotoxicity against various cancer cell lines and has anti-inflammatory and antifungal properties. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that it can induce apoptosis in normal cells as well, which may limit its therapeutic potential.
Future Directions
There are several future directions for the research on 2-[(4-bromophenyl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide. One of the major areas of interest is its potential use as a therapeutic agent for cancer. Further studies are needed to determine the safety and efficacy of this compound in preclinical and clinical settings. Another area of interest is its potential use as an anti-inflammatory and antifungal agent. Further studies are needed to determine the mechanism of action and potential toxicity of this compound in these applications. Overall, this compound has the potential to be a valuable tool for scientific research and may have important therapeutic applications in the future.
Scientific Research Applications
2-[(4-bromophenyl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its anticancer activity. Studies have shown that this compound exhibits potent cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has been reported to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle. This compound has also been shown to have anti-inflammatory and antifungal properties. It has been reported to inhibit the production of pro-inflammatory cytokines and reduce the growth of various fungal species.
properties
IUPAC Name |
2-(4-bromophenyl)sulfanyl-N-(4-morpholin-4-ylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2S/c19-14-1-7-17(8-2-14)24-13-18(22)20-15-3-5-16(6-4-15)21-9-11-23-12-10-21/h1-8H,9-13H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVRLPGFSZFRHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)CSC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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